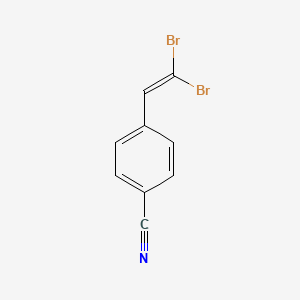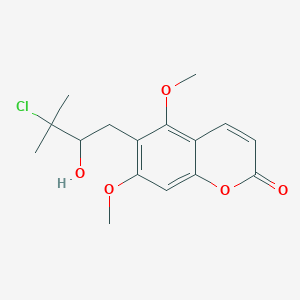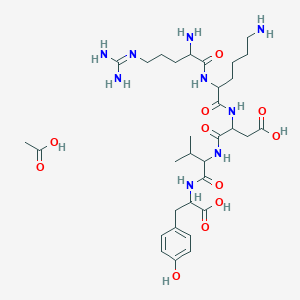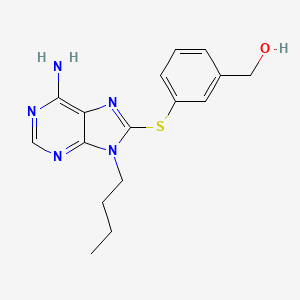
1,1-Dibromo-2-(4-cyanophenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-2-(4-cyanophenyl)ethene is an organic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol . This compound is characterized by the presence of two bromine atoms and a cyanophenyl group attached to an ethene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-(4-cyanophenyl)ethene can be synthesized through various methods. One common approach involves the bromination of 2-(4-cyanophenyl)ethene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene moiety .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-2-(4-cyanophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2-(4-cyanophenyl)ethene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding epoxides or other oxidized products
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or other strong oxidizing agents in acidic or basic media
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(4-cyanophenyl)ethene.
Oxidation: Epoxides and other oxidized derivatives
Applications De Recherche Scientifique
1,1-Dibromo-2-(4-cyanophenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,1-Dibromo-2-(4-cyanophenyl)ethene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the cyanophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Another dibromo compound with different reactivity due to the absence of a cyanophenyl group.
2,2-Dibromo-1-(4-bromophenyl)ethan-1-one: Contains an additional bromine atom and a carbonyl group, leading to different chemical properties
Uniqueness
Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H5Br2N |
|---|---|
Poids moléculaire |
286.95 g/mol |
Nom IUPAC |
4-(2,2-dibromoethenyl)benzonitrile |
InChI |
InChI=1S/C9H5Br2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H |
Clé InChI |
MNYZLXYRSKJQIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C(Br)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)




![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)


![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)

![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
